molecular formula C17H17N B1279181 1-Benzhydryl-3-methyleneazetidine CAS No. 40569-55-9

1-Benzhydryl-3-methyleneazetidine

Cat. No. B1279181
CAS RN: 40569-55-9
M. Wt: 235.32 g/mol
InChI Key: KHPQTAVKWSGAOL-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methyleneazetidine is a compound that falls within the class of azetidines, which are four-membered nitrogen-containing heterocycles. The benzhydryl group attached to the azetidine ring indicates the presence of a diphenylmethane moiety, which is known to influence the chemical and physical properties of the molecule. The methylene bridge in the 3-position of the azetidine ring suggests potential reactivity at this site, which could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of related azetidine derivatives has been explored in several studies. For instance, the regio- and stereoselective alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-one has been achieved, leading to the formation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with cis stereochemistry at the C-2 and C-4 positions . This process involves imination followed by alkylation under kinetic conditions and subsequent hydrolysis. Additionally, alternative methods for synthesizing azetidine derivatives, such as 1,3,3-trinitroazetidine, have been developed using N-sulfonyl-3-(hydroxyimino)azetidines as intermediates, which could potentially be adapted for the synthesis of 1-benzhydryl-3-methyleneazetidine .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated using techniques such as single crystal X-ray diffraction analysis, as demonstrated in the confirmation of the structure and stereochemistry of azetidinols related to 1-benzhydryl-3-methyleneazetidine . Quantum chemical computations, including molecular structure and vibrational frequencies, can also provide insights into the molecular structure of azetidine derivatives .

Chemical Reactions Analysis

Azetidine derivatives are known to participate in various chemical reactions. The presence of a methylene group at the 3-position in 1-benzhydryl-3-methyleneazetidine suggests potential reactivity, such as nucleophilic addition or substitution reactions. The synthesis of azetidine derivatives often involves the formation of imino intermediates, which can undergo further transformations, including alkylation and reduction . The reactivity of the azetidine ring can also be influenced by the substituents present, which can dictate the outcome of the chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of substituents such as the benzhydryl group can affect properties like solubility, melting point, and stability. Spectroscopic methods, including IR, NMR, and MS, are commonly used to determine these properties and to confirm the identity of azetidine derivatives . Additionally, quantum chemical calculations can predict properties such as electronic absorption, HOMO-LUMO gaps, and molecular electrostatic potential, which are relevant for understanding the reactivity and interactions of the molecule .

Scientific Research Applications

Synthesis and Beta-Lactamase Inhibitory Properties

1-Benzhydryl-3-methyleneazetidine derivatives have shown promising applications in inhibiting bacterial beta-lactamases. A study by Micetich et al. (1987) described the synthesis of benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam-3 alpha-carboxylate 1,1-dioxide, which demonstrated potent inhibition of various bacterial beta-lactamases, indicating its potential use in combating antibiotic resistance (Micetich et al., 1987).

Alkyne Activation and Synthetic Applications

The compound has been utilized in the activation of alkynes for synthetic applications. For instance, Martínez and Howell (2000) reported the synthesis of 2-Methyleneazetidines through the reaction of β-lactams with dimethyltitanocene, demonstrating its role in efficient synthetic conversions (Martínez & Howell, 2000).

Novel Syntheses of 1,3,3-Trinitroazetidine

Katritzky et al. (1994) explored alternative methods for synthesizing 1,3,3-trinitroazetidine (TNAZ) from epichlorohydrin and benzhydrylamine, employing 1-Benzhydryl-3-methyleneazetidine as a precursor. This study represents an advancement in the synthesis of TNAZ, a compound with potential applications in energetic materials (Katritzky et al., 1994).

Antimicrobial and Anticancer Applications

Research has also delved into the antimicrobial and anticancer applications of 1-Benzhydryl-3-methyleneazetidine derivatives. A study by Kumar et al. (2007) synthesized novel 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated them as inhibitors of MDA-MB-231 human breast cancer cell proliferation, indicating their potential in cancer treatment (Kumar et al., 2007).

Safety And Hazards

The safety data sheet for “1-Benzhydryl-3-methyleneazetidine” suggests handling it in a well-ventilated place and wearing suitable protective clothing to avoid contact with skin and eyes . It also recommends avoiding the formation of dust and aerosols, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1-benzhydryl-3-methylideneazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-14-12-18(13-14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPQTAVKWSGAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456969
Record name 1-BENZHYDRYL-3-METHYLENEAZETIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-methyleneazetidine

CAS RN

40569-55-9
Record name 1-BENZHYDRYL-3-METHYLENEAZETIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Moore - Small Ring Heterocycles, 1983 - Wiley Online Library
… 1-Benzhydryl-3-methyleneazetidine (la) is obtained in 75% yield with triphenylph~ sphinemethylene~’~ and the substituted compounds lbd have been prepared with the …
Number of citations: 8 onlinelibrary.wiley.com

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